Cas no 1207024-93-8 (methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate)

Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro-fluorophenylamino substituent at the 4-position and a carboxylate ester at the 2-position, enhancing its reactivity and binding affinity in biological systems. The incorporation of fluorine atoms improves metabolic stability and bioavailability, making it a valuable intermediate for drug development, particularly in kinase inhibitor design. This compound exhibits precise molecular interactions due to its well-defined stereoelectronic properties, facilitating targeted therapeutic applications. Its synthetic versatility allows for further derivatization, supporting structure-activity relationship studies in drug discovery.
methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate structure
1207024-93-8 structure
Product name:methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate
CAS No:1207024-93-8
MF:C17H11ClF2N2O2
Molecular Weight:348.731250047684
CID:5399176

methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoro-2-quinolinecarboxylate
    • methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate
    • インチ: 1S/C17H11ClF2N2O2/c1-24-17(23)15-8-14(10-3-2-4-13(20)16(10)22-15)21-9-5-6-12(19)11(18)7-9/h2-8H,1H3,(H,21,22)
    • InChIKey: NGEOKFOCMXVRHJ-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2F)C(NC2=CC=C(F)C(Cl)=C2)=CC=1C(OC)=O

じっけんとくせい

  • 密度みつど: 1.446±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 463.1±45.0 °C(Predicted)
  • 酸度系数(pKa): 0.75±0.50(Predicted)

methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3398-1721-10mg
methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate
1207024-93-8
10mg
$79.0 2023-09-11
Life Chemicals
F3398-1721-5μmol
methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate
1207024-93-8
5μmol
$63.0 2023-09-11
Life Chemicals
F3398-1721-1mg
methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate
1207024-93-8
1mg
$54.0 2023-09-11
Life Chemicals
F3398-1721-3mg
methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate
1207024-93-8
3mg
$63.0 2023-09-11
Life Chemicals
F3398-1721-5mg
methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate
1207024-93-8
5mg
$69.0 2023-09-11
Life Chemicals
F3398-1721-15mg
methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate
1207024-93-8
15mg
$89.0 2023-09-11
Life Chemicals
F3398-1721-2μmol
methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate
1207024-93-8
2μmol
$57.0 2023-09-11
Life Chemicals
F3398-1721-10μmol
methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate
1207024-93-8
10μmol
$69.0 2023-09-11
Life Chemicals
F3398-1721-2mg
methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate
1207024-93-8
2mg
$59.0 2023-09-11
Life Chemicals
F3398-1721-4mg
methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate
1207024-93-8
4mg
$66.0 2023-09-11

methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate 関連文献

methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylateに関する追加情報

Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate (CAS No 1207024-93-8): A Comprehensive Overview

Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate, identified by its CAS number 1207024-93-8, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structure that includes a fluoroquinoline core and an amine-substituted phenyl ring, has garnered attention for its potential applications in drug development. The unique combination of fluorine and chlorine atoms in its structure contributes to its distinct chemical properties, making it a valuable candidate for further investigation.

The chemical structure of Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate can be broken down into several key functional groups. The fluoroquinoline backbone is a well-known scaffold in antibiotic development, known for its broad-spectrum activity against various bacterial strains. The presence of a fluoro substituent at the 8-position enhances the molecule's metabolic stability and binding affinity to bacterial enzymes. Additionally, the amine group attached to the phenyl ring introduces further variability, allowing for modifications that could improve pharmacokinetic properties and target specificity.

In recent years, there has been a growing interest in developing novel fluoroquinolones with improved efficacy and reduced side effects. Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate represents a promising candidate in this regard. Its molecular design suggests potential activity against resistant bacterial strains, which is a critical challenge in modern medicine. The combination of chloro and fluoro substituents on the phenyl ring may enhance the molecule's ability to interact with bacterial DNA gyrase and topoisomerase IV, key targets for fluoroquinolone antibiotics.

One of the most compelling aspects of Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate is its potential to serve as a lead compound for further derivatization. By modifying specific functional groups, researchers can fine-tune its biological activity and optimize its pharmacological profile. For instance, replacing the methyl ester at the 2-position with other leaving groups could enhance solubility or improve bioavailability. Similarly, altering the substitution pattern on the phenyl ring could influence binding affinity to specific enzymes or receptors.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to enhance drug-like properties such as lipophilicity, metabolic stability, and binding affinity. The presence of multiple fluorine atoms in Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate may contribute to these favorable characteristics. Fluorine atoms can also participate in specific interactions with biological targets, such as hydrogen bonding or π-stacking interactions, which can be crucial for achieving high efficacy.

The synthesis of Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of fluorine and chlorine substituents often presents challenges due to their reactivity and sensitivity to environmental conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, are commonly employed to achieve the desired molecular structure efficiently.

Evaluation of Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate in preclinical studies has revealed promising results regarding its antimicrobial activity. In vitro assays have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, including some strains known to be resistant to conventional fluoroquinolones. These findings suggest that this compound may offer a new therapeutic option for treating infections caused by multidrug-resistant bacteria.

The pharmacokinetic profile of Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate is another area of interest. Studies have shown that fluoroquinolones generally exhibit good oral bioavailability and prolonged half-lives, allowing for once-daily dosing regimens. The structural features of this compound may contribute to these properties by enhancing solubility and reducing metabolic clearance. Further investigation into its pharmacokinetics will be essential to determine optimal dosing strategies and potential drug-drug interactions.

As research continues to evolve, Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate holds promise as a versatile tool for drug discovery. Its unique structure provides a foundation for developing novel antibiotics with improved efficacy and reduced resistance potential. Additionally, its potential applications in other therapeutic areas cannot be overlooked. For instance, modifications to its core scaffold could lead to compounds with anti-inflammatory or anticancer properties.

The development of new antibiotics is critically needed to address the growing threat of antibiotic resistance. Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-fluoroquinoline-2-carboxylate represents an important step forward in this effort. By leveraging cutting-edge synthetic methodologies and exploring its full pharmacological potential, researchers can unlock new treatments that will benefit patients worldwide. The journey from laboratory discovery to clinical application is long and challenging, but compounds like this one offer hope for overcoming one of medicine's most pressing issues.

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